
1-Chloropentane
Overview
Description
1-Chloropentane (C₅H₁₁Cl, CAS 543-59-9) is a straight-chain chloroalkane with a chlorine atom at the terminal carbon. It is also known as n-amyl chloride or pentyl chloride. Its molecular weight is 106.59 g/mol, and it is characterized by a linear structure (SMILES: CCCCCCl) . The compound is used in organic synthesis, sensor technology, and materials science due to its reactivity and physicochemical properties .
Preparation Methods
Chemical Reactions Analysis
1-Chloropentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction for alkyl halides.
Elimination Reactions: When treated with a strong base, such as potassium tert-butoxide, this compound can undergo elimination to form pentene.
Radical Substitution: Under radical conditions, such as exposure to ultraviolet light, this compound can undergo further chlorination to form more highly substituted chlorinated compounds.
Scientific Research Applications
1-Chloropentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is involved in the modification of polymers, such as the reaction with living polystyrene to form functionalized polymers.
Material Science: This compound is used in the study of surface interactions and the formation of asymmetric and symmetric pairs on silicon surfaces.
Mechanism of Action
The primary mechanism of action for 1-chloropentane involves nucleophilic substitution reactions. The chlorine atom in this compound is a good leaving group, making the compound susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used . In radical reactions, the chlorine atom can be abstracted, leading to the formation of radical intermediates that can further react to form more complex products .
Comparison with Similar Compounds
Boiling Points and Structural Effects
1-Chloropentane exhibits a higher boiling point compared to branched isomers like 2-methyl-2-chlorobutane. This is attributed to stronger London dispersion forces in its linear structure, which allows greater surface area for intermolecular interactions. In contrast, branching reduces molecular contact and weakens these forces.
Compound | Boiling Point (Relative) | Structural Feature |
---|---|---|
This compound | Higher | Straight-chain |
2-Methyl-2-chlorobutane | Lower | Branched |
This trend aligns with general principles of alkane halogenation .
Gas Phase Diffusion Coefficients
This compound’s diffusivity in helium at 428 K is 2% higher than theoretical estimates, while 1-bromo-3-methyl-butane shows deviations of 2–11% in hydrogen, nitrogen, and argon. These differences arise from molecular mass and halogen atom size variations, affecting collision dynamics .
Compound | Diffusivity Deviation (vs. Estimated) | Conditions |
---|---|---|
This compound | +2% | He, 428 K |
1-Bromo-3-methyl-butane | +2% to +11% | H₂, N₂, Ar, 303 K |
SN2 Reactivity
1-Iodopentane undergoes SN2 reactions faster than this compound due to iodine’s larger atomic radius and lower electronegativity, which facilitate nucleophilic displacement. Chlorine’s higher electronegativity and stronger C–Cl bond hinder similar reactivity .
Chirality
Biodegradation
This compound is metabolized by Arthrobacter sp. HA1, which dehalogenates it to pentanol with near-quantitative chloride release.
Biological Activity
1-Chloropentane, a halogenated hydrocarbon with the chemical formula CHCl, is primarily recognized for its applications in organic synthesis and as a solvent. However, its biological activity has garnered attention in recent research, particularly regarding its antimicrobial properties and potential cytotoxic effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is a colorless liquid at room temperature with a boiling point of approximately 100 °C. Its structure consists of a five-carbon alkane chain with a chlorine atom substituent. The presence of the chlorine atom significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties, particularly against various bacterial strains. The mechanism of action is believed to involve disruption of the microbial cell membrane integrity.
Case Study: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial activity of halogenated hydrocarbons, including this compound, utilized various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 250 | Escherichia coli |
200 | Staphylococcus aureus | |
Control (Chloramphenicol) | 10 | Escherichia coli |
5 | Staphylococcus aureus |
The results demonstrated that while this compound was less effective than chloramphenicol, it still exhibited notable antibacterial activity, suggesting its potential utility in developing antimicrobial agents against resistant strains .
Cytotoxicity Studies
In addition to its antimicrobial properties, research has explored the cytotoxic effects of this compound on human cancer cell lines. A notable study utilized the MTT assay to assess cell viability in response to varying concentrations of this compound.
Case Study: Cytotoxic Effects on Cancer Cells
The cytotoxicity of this compound was evaluated against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The following table summarizes the findings:
Concentration (µM) | HCT-116 Cell Viability (%) | HepG2 Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
50 | 80 | 90 |
100 | 55 | 70 |
200 | 30 | 50 |
The results indicated that increasing concentrations of this compound led to decreased cell viability in both cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Docking Studies
To further understand the interaction between this compound and biological targets, molecular docking studies were performed using various protein targets relevant to cancer therapy. The binding affinities were calculated to predict the efficacy of the compound.
Findings from Molecular Docking
The docking studies revealed that this compound exhibited significant binding affinity towards key proteins involved in cancer proliferation pathways. For instance:
- EGFR Tyrosine Kinase Domain : Binding energy of -7.5 kcal/mol.
- Protein Kinase C : Binding energy of -6.8 kcal/mol.
These findings suggest that the compound may inhibit critical signaling pathways associated with tumor growth .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-chloropentane in laboratory settings?
- Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions (e.g., reacting 1-pentanol with HCl in the presence of a ZnCl₂ catalyst) or free radical chlorination of pentane under UV light. For the latter, controlling chlorine gas flow and reaction time is critical to minimize byproducts like 2- or 3-chloropentane . In free radical reactions, initiators such as peroxides enhance selectivity for the primary chloride .
Q. What are the key physical properties of this compound critical for experimental design?
- Methodological Answer: Key properties include:
- Boiling Point : 108°C (literature range: 108–110°C), essential for distillation-based purification .
- Density : 0.88 g/cm³ at 20°C, influencing solvent layering in separatory workflows .
- Vapor Pressure : 32.9 mmHg at 25°C, requiring sealed systems to prevent evaporation in reactions .
- Refractive Index : ~1.4120 (n²⁰D), useful for purity verification via refractometry .
Q. What safety precautions are essential when handling this compound in laboratory environments?
- Methodological Answer: this compound is flammable (flash point: 12–13°C) and emits toxic fumes upon decomposition. Use explosion-proof equipment, conduct reactions in fume hoods, and avoid open flames. Store in inert atmospheres (N₂/Ar) to prevent radical-initiated degradation . Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles.
Advanced Research Questions
Q. How does this compound influence selectivity in enantiomeric separation processes compared to other chlorinated solvents?
- Methodological Answer: In liquid-liquid extraction for enantioseparation, this compound demonstrates operational selectivity (α = 1.5) for chiral selectors like L-α-methylphenylglycine amide due to its moderate polarity and low volatility. Unlike 1-chlorooctane, which lacks selectivity, this compound balances solubility and solvent loss, enabling efficient multi-stage separations . Optimization involves comparing partition coefficients (e.g., yield = 0.39 for L-α-MPGA) across solvents via HPLC analysis .
Q. What strategies can resolve discrepancies in reported physical properties of this compound across literature sources?
- Methodological Answer: Discrepancies in boiling points (e.g., 1.1°C vs. 108°C) arise from measurement techniques (open vs. closed cup) or impurities. Cross-validate data using differential scanning calorimetry (DSC) for phase transitions and gas chromatography-mass spectrometry (GC-MS) to confirm purity (>99%). For vapor pressure, employ static or dynamic methods under controlled humidity .
Q. How does this compound function in the fabrication of graphene nanomesh sensors, and what methodological considerations are vital?
- Methodological Answer: this compound removes polystyrene (PS) templates in graphene nanomesh synthesis by weakening PS-PMMA adhesion. Compared to cyclohexane, it ensures complete template removal without damaging the graphene lattice. Post-treatment with O₂ plasma (100 W, 150 s) followed by acetone lift-off is critical for defect-free structures . Monitor solvent residue via Raman spectroscopy to avoid conductivity interference.
Q. What mechanistic insights explain the product distribution in free radical chlorination of pentane to synthesize this compound?
- Methodological Answer: The reaction follows a radical chain mechanism :
- Initiation : Cl₂ → 2Cl• (UV light).
- Propagation : Cl• abstracts a hydrogen from pentane, favoring tertiary > secondary > primary H due to bond dissociation energies. However, steric effects in pentane reduce tertiary H availability, leading to ~40% this compound.
- Termination : Radical recombination.
Use electron paramagnetic resonance (EPR) to track radical intermediates and adjust Cl₂ flow rates to suppress polychlorination .
Q. How can researchers optimize reaction conditions for Friedel-Crafts alkylation using this compound as an alkylating agent?
- Methodological Answer: Friedel-Crafts alkylation with this compound requires Lewis acid catalysts (e.g., AlCl₃) to generate pentyl carbocations. Key parameters:
- Temperature : 0–5°C to minimize carbocation rearrangements.
- Solvent : Use non-polar solvents (e.g., nitrobenzene) to stabilize intermediates.
- Stoichiometry : Maintain a 1:1.2 molar ratio of aromatic substrate to this compound.
Monitor reaction progress via TLC (Rf shift) and characterize products using ¹H NMR (δ 0.8–1.5 ppm for pentyl chain) .
Properties
IUPAC Name |
1-chloropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-2-3-4-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCZQTSHSZLZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
Record name | AMYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID40870603 | |
Record name | 1-Chloropentane | |
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Molecular Weight |
106.59 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl chloride appears as a clear colorless to light-brown liquid with an aromatic odor. Flash point may vary from 35 to 54 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapors may be narcotic in high concentrations., Colorless liquid with a sweet odor; [HSDB] | |
Record name | AMYL CHLORIDE | |
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Record name | 1-Chloropentane | |
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Boiling Point |
226 °F at 760 mmHg (USCG, 1999), 107.9 °C | |
Record name | AMYL CHLORIDE | |
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Record name | n-Amyl chloride | |
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Flash Point |
34 °F (USCG, 1999), 13 °C, 12 °C (54 °F) - closed cup, 55 °F (13 °C) - closed cup, 55 °F (13 °C) (Open Cup) | |
Record name | AMYL CHLORIDE | |
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Solubility |
In water, 197 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Miscible with ethanol, ethyl ether; soluble in benzene, carbon tetrachloride; very soluble in chloroform | |
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Density |
0.8834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 20 °C, Straw- to purple-colored liquid. Density: 0.88 at 20 °C, 95% distills between 85 and 109 °C, wt/gal 7.33 lb. Refractive index (20 °C) 1.406. Insoluble in water; water azeotrope at 77-82 °C approx 90% C5H11Cl, miscible with alcohol and ether /Amyl chlorides, mixed/ | |
Record name | AMYL CHLORIDE | |
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Vapor Density |
3.67 (Air = 1) | |
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Vapor Pressure |
32.9 [mmHg], 32.9 mm Hg at 25 °C | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
543-59-9, 29656-63-1 | |
Record name | AMYL CHLORIDE | |
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Melting Point |
-146 °F (USCG, 1999), -99 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.